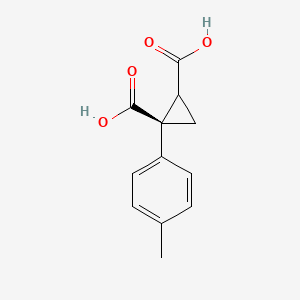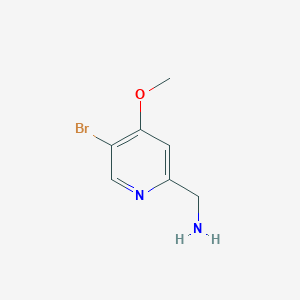
(5-Bromo-4-methoxy-2-pyridyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-4-methoxy-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methanamine group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methoxy-2-pyridyl)methanamine typically involves the following steps:
Bromination: The starting material, 4-methoxy-2-pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Methanamine Introduction: The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(5-Bromo-4-methoxy-2-pyridyl)methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Metalation: The pyridine ring can be metalated using strong bases like butyl lithium or sodium amide, leading to the formation of organometallic compounds.
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring can undergo nucleophilic aromatic substitution reactions, where the bromine atom serves as the leaving group and is replaced by a nucleophile.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille coupling, enabling the synthesis of more complex molecules.
Reductive Reactions: The bromine atom can be selectively reduced to introduce a hydrogen atom or another functional group using reducing agents like lithium aluminum hydride or hydrogen gas over a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; basic conditions.
Metalation: Butyl lithium, sodium amide; low temperatures.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines or thiols; polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or organostannanes; inert atmosphere.
Reductive Reactions: Lithium aluminum hydride, hydrogen gas; metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
(5-bromo-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,3,9H2,1H3 |
InChIキー |
FVPYJMNKGSSHEI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=NC(=C1)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

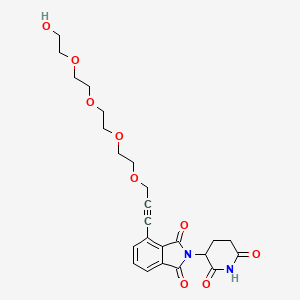
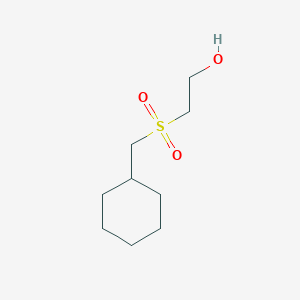
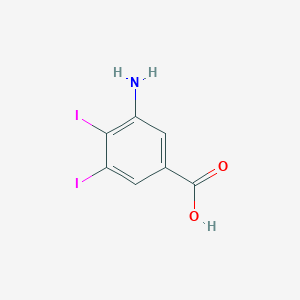
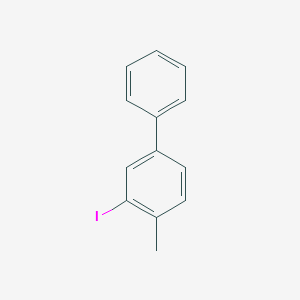
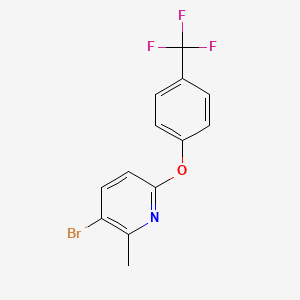
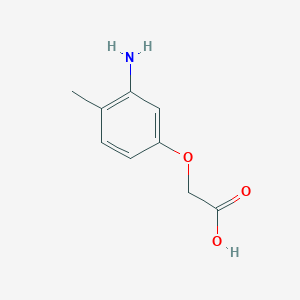
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
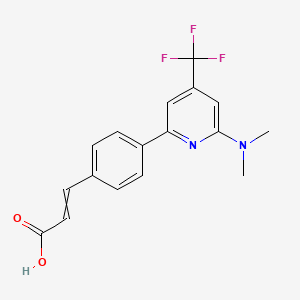
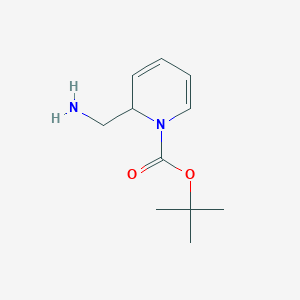
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)

